Cellular Cytotoxicity: Comparable In Vitro Potency to Silvestrol Against a Broad Panel of Cancer Cell Lines
Episilvestrol exhibits potent, broad-spectrum cytotoxicity against multiple human cancer cell lines, with ED50 values in the low nanomolar range. This activity is comparable to that of its epimer, Silvestrol, establishing it as an equally potent tool for in vitro studies where the 5‴-epimer might offer other advantages (e.g., in chemical biology probe development) [1]. Against Lu1 (lung), LNCaP (prostate), MCF-7 (breast), and HUVEC (endothelial) cells, Episilvestrol showed ED50 values of 3.8, 3.8, 5.5, and 15.3 nM, respectively [2].
| Evidence Dimension | Cytotoxicity (ED50) against human cancer cell lines |
|---|---|
| Target Compound Data | Lu1: 3.8 nM; LNCaP: 3.8 nM; MCF-7: 5.5 nM; HUVEC: 15.3 nM |
| Comparator Or Baseline | Silvestrol (1) exhibits similarly potent in vitro cytotoxic activity against the same panel [1]. |
| Quantified Difference | Comparable potency; both compounds exhibit ED50 values in the low nM range. |
| Conditions | SRB assay; cell lines: Lu1, LNCaP, MCF-7, HUVEC; incubation time not specified [2]. |
Why This Matters
This data confirms that Episilvestrol is not a less active byproduct but a potent analog, suitable for research applications where its distinct stereochemistry or altered properties (e.g., for probe development) are desirable.
- [1] Hwang, B. Y., Su, B. N., Chai, H., Mi, Q., Kardono, L. B. S., Afriastini, J. J., ... & Kinghorn, A. D. (2004). Silvestrol and episilvestrol, potential anticancer rocaglate derivatives from Aglaia silvestris. The Journal of Organic Chemistry, 69(10), 3350-3358. View Source
- [2] Vendor Datasheet: Episilvestrol (CAS 697235-39-5). (n.d.). Anjiechem. Retrieved April 21, 2026. View Source
